2-Butylhexanol

Description

2-Butylhexanol (CAS 2768-15-2) is a branched-chain primary alcohol. Industrial usage highlights its role in formulations requiring controlled solvent evaporation rates and compatibility with polymers .

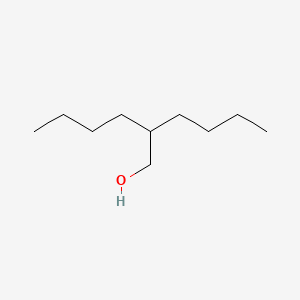

Structure

3D Structure

Properties

IUPAC Name |

2-butylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-5-7-10(9-11)8-6-4-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPPDPWPIZBBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182041 | |

| Record name | 2-Butylhexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2768-15-2 | |

| Record name | 2-Butyl-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butylhexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butylhexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylhexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Propene Hydroformylation to n-Butyraldehyde

The synthesis of 2-ethylhexanol begins with the hydroformylation of propene (propylene) using carbon monoxide and hydrogen under catalytic conditions. Rhodium complexes, particularly those modified with sulfonated triarylphosphines in aqueous solutions, dominate modern processes due to their high selectivity for n-butyraldehyde over isobutyraldehyde (iso-C4H8O). A typical reaction operates at 80–120°C and 15–25 MPa, achieving n/iso ratios exceeding 10:1. The aqueous catalyst phase facilitates easy separation of the organic products, which are then distilled to isolate n-butyraldehyde.

Key challenges include minimizing iso-butyraldehyde formation, as even 2–5% impurities can propagate through subsequent steps, leading to undesired byproducts like 2-ethyl-4-methyl pentanol. Distillation columns with over 100 theoretical plates are employed to achieve n-butyraldehyde purities ≥99%, critical for high-quality aldol condensation.

Alkali-Catalyzed Aldol Condensation

Purified n-butyraldehyde undergoes aldol condensation in the presence of aqueous sodium hydroxide (1–2 wt%) at 130–150°C. This exothermic reaction produces 2-ethylhex-2-enal via a two-step mechanism:

- Aldol Addition : Two n-butyraldehyde molecules combine to form 3-hydroxy-2-ethylhexanal.

- Dehydration : Elimination of water yields the α,β-unsaturated aldehyde, 2-ethylhex-2-enal.

Innovations such as countercurrent contact between n-butyraldehyde and alkaline catalysts in sequential reactors (e.g., CN102260149B) reduce byproduct formation by ensuring uniform mixing and shorter residence times. This approach lowers 2-ethyl-4-methyl pentanol content to <0.3% in the final product.

Catalytic Hydrogenation of 2-Ethylhex-2-enal

Gas-Phase Hydrogenation

Early methods utilized fixed-bed reactors with copper-chromium catalysts (e.g., Cu 60/35) at 150–180°C and 5–10 MPa. While effective, these systems faced challenges with catalyst deactivation due to coke formation. Modern gas-phase processes employ copper-zinc oxides supported on silica, achieving >98% conversion and 95% selectivity toward 2-ethylhexanol.

Liquid-Phase Hydrogenation

Liquid-phase hydrogenation, conducted at lower temperatures (80–120°C) using Raney nickel or nickel-kieselguhr catalysts (e.g., Ni 55/5), offers superior heat management and higher catalyst loading capacities. A two-stage system is often employed:

- Primary Hydrogenation : Converts 2-ethylhex-2-enal to 2-ethylhexanal.

- Secondary Hydrogenation : Reduces the aldehyde to 2-ethylhexanol with >99.5% purity.

Distillation and Purification Strategies

Multi-Stage Distillation

Crude 2-ethylhexanol undergoes a three-column distillation sequence:

- Light Ends Removal : Eliminates low-boiling impurities (e.g., unreacted aldehydes) at 100–120°C.

- Product Isolation : Collects 2-ethylhexanol at 184–185°C (atmospheric pressure).

- Heavy Ends Separation : Recovers reusable intermediates from high-boiling residues.

The inclusion of a water wash (0.5–1.5 wt%) during initial n-butyraldehyde distillation hydrolyzes oligomeric contaminants, reducing downstream impurities by 30–40%.

Purity Enhancements

Advanced extractive distillation with glycol ethers or ionic liquids achieves final purities ≥99.7%, meeting stringent requirements for plasticizer-grade alcohols.

Process Optimization and Innovations

Water-Enhanced Oligomer Hydrolysis

Introducing 0.05–2 wt% water during n-butyraldehyde distillation hydrolyzes iso-butyraldehyde oligomers into monomers, which are then more easily separated. This step reduces 2-ethyl-4-methyl pentanol formation by 50% in subsequent hydrogenation.

Countercurrent Aldol Condensation

The CN102260149B process employs two reactors in series, where fresh alkali catalyst is introduced in the second stage to maximize conversion while minimizing side reactions. This design improves yield from 96.7% to 97.7% compared to conventional methods.

Comparative Analysis of Industrial Methods

Chemical Reactions Analysis

Types of Reactions

2-Butylhexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alkanes.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like hydrogen halides (HX) are used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

Scientific Research Applications

Industrial Applications

2-Butylhexanol serves multiple roles in different industries:

- Solvent Use :

- Plasticizer Production :

- Chemical Intermediate :

- Textile Finishing :

- Pharmaceuticals :

Health Implications

Research indicates several health-related aspects associated with this compound:

- Toxicity Studies : In animal studies, dermal exposure to high concentrations has shown potential liver toxicity and enzyme induction effects .

- Inhalation Risks : Inhalation exposure can lead to mucous membrane irritation and other respiratory issues .

- Metabolism : Studies indicate that this compound is metabolized primarily via oxidative pathways, with significant excretion occurring through urine as metabolites .

Case Study 1: Industrial Safety Assessment

A safety assessment conducted by Alberta Environment evaluated the ambient air quality impacts of this compound emissions from industrial sources. The study highlighted monitoring techniques and established guidelines for acceptable exposure levels based on toxicological data .

Case Study 2: Environmental Impact Evaluation

A comprehensive review focused on the environmental persistence of this compound indicated its potential as an indoor air pollutant. The study assessed its effects on human health and proposed strategies for mitigating exposure in occupational settings .

Mechanism of Action

The mechanism of action of 2-Butylhexanol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. It can also act as a nucleophile in substitution reactions, where it donates its hydroxyl group to form new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Butylhexanol with structurally or functionally related compounds, emphasizing molecular features, applications, and key distinctions:

Structural and Functional Insights:

- Functional Groups : The aldehyde group in 2-ethylhexanal makes it more reactive than its alcohol counterparts, enabling its use in synthetic pathways (e.g., plasticizer production via hydrogenation) .

- Cyclic vs. Linear Structures: Cyclohexanemethanol’s cyclic structure offers steric and electronic differences, likely affecting solubility and thermal stability .

Biological Activity

2-Butylhexanol (C₈H₁₈O) is a branched-chain alcohol that has garnered attention for its potential biological activities and toxicological effects. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, toxicological profiles, and relevant case studies.

This compound is an aliphatic alcohol with a molecular weight of 130.2 g/mol. It is a colorless liquid with a characteristic odor and is soluble in organic solvents but has limited solubility in water. The compound is primarily used as an intermediate in the production of plasticizers, surfactants, and lubricants.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been studied in various animal models:

- Absorption : Following oral administration, this compound is rapidly absorbed in the gastrointestinal tract. Studies indicate that it can be detected in the bloodstream within hours after ingestion.

- Metabolism : The liver metabolizes this compound primarily through oxidation to form butyric acid and other metabolites. The major metabolic pathways involve cytochrome P450 enzymes.

- Excretion : Metabolites are predominantly excreted via urine, with minimal unchanged compound found in urine or feces.

Acute Toxicity

Acute toxicity studies have shown that this compound can cause significant adverse effects at high doses. The following table summarizes findings from various studies on acute toxicity in animal models:

| Study Reference | Route of Administration | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Keith et al. (1992) | Oral | 1500 | Ataxia, lethargy, decreased body weight |

| Lake et al. (1975) | Inhalation | 1000 | Liver enlargement, increased liver peroxisomes |

| Hardin et al. (1987) | Dermal | 2000 | Maternal toxicity, fetal malformations |

Chronic Toxicity

Chronic exposure to this compound has been linked to hepatotoxicity and reproductive toxicity:

- In a study involving long-term exposure in rats, significant increases in liver weight were noted alongside histopathological changes indicating liver damage.

- Developmental studies showed that maternal exposure during gestation resulted in increased rates of fetal malformations and reduced fetal weight.

Case Studies

- Hepatotoxicity Study : A study conducted on mice exposed to varying concentrations of this compound demonstrated dose-dependent increases in liver weight and peroxisomal proliferation after six months of exposure. Notably, the study highlighted that even low-level exposure could activate peroxisome proliferator-activated receptors (PPARs), leading to hepatomegaly .

- Reproductive Toxicity Study : In pregnant rats administered high doses of this compound, severe maternal toxicity was observed, including lethality and significant reductions in body weight gain. The study reported skeletal variations and increased rates of resorption among fetuses .

The biological activity of this compound is primarily mediated through its metabolites. The activation of PPARα has been implicated in its hepatotoxic effects, as well as alterations in lipid metabolism leading to steatosis . Furthermore, oxidative stress induced by the compound may contribute to its toxicological profile.

Q & A

Q. What are the key physicochemical properties of 2-Butylhexanol that researchers must prioritize during experimental design?

To determine properties such as boiling point, solubility, and density, employ gas chromatography (GC) for purity analysis, differential scanning calorimetry (DSC) for phase transitions, and nuclear magnetic resonance (NMR) for structural confirmation. Validation against literature data (e.g., CAS 104-76-7 for analogous compounds) ensures consistency . For solvent applications, measure polarity using Hansen solubility parameters and compare with target solutes .

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Utilize catalytic hydrogenation or Grignard reactions, adjusting reaction time, temperature, and catalyst loading (e.g., Raney nickel or palladium-based catalysts). Monitor progress via thin-layer chromatography (TLC) and optimize purification using fractional distillation or preparative GC. Document all parameters in the experimental section, adhering to reproducibility standards . For novel synthetic routes, provide full spectroscopic data (IR, H/C NMR) and purity metrics (e.g., ≥95% by GC) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Combine NMR for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis. For derivatives (e.g., esters or oxidized products), employ high-performance liquid chromatography (HPLC) with UV detection to assess purity . Cross-reference data with established databases like PubChem to validate findings .

Q. How should researchers select solvents for this compound-based reactions to minimize side reactions?

Evaluate solvent compatibility using Hansen solubility parameters and dielectric constants. Pre-screen solvents (e.g., hexane, toluene) via computational tools like COSMO-RS to predict interactions. Avoid protic solvents if esterification or oxidation is unintended . Include solvent optimization trials in supporting information .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies for this compound synthesis be systematically resolved?

Conduct a meta-analysis of literature data to identify variables such as catalyst type (homogeneous vs. heterogeneous), reaction scale, or substrate ratios. Design controlled experiments to isolate factors (e.g., kinetic studies under inert atmospheres) and validate reproducibility across labs . Use statistical tools like ANOVA to assess significance of discrepancies .

Q. What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?

For stereoisomers or regiochemical uncertainties, employ X-ray crystallography for definitive structural assignment. Use 2D NMR techniques (e.g., NOESY, HSQC) to probe spatial arrangements. For trace impurities, apply high-resolution mass spectrometry (HRMS) with ion mobility separation . Document all data in machine-readable formats for peer validation .

Q. How do thermodynamic and kinetic factors influence the regioselectivity of this compound derivatization?

Perform temperature-dependent studies (e.g., 25–80°C) to distinguish thermodynamic vs. kinetic control. Use computational modeling (DFT calculations) to predict energy barriers for competing pathways. Compare experimental outcomes (e.g., product ratios via GC-MS) with simulations to refine reaction mechanisms .

Q. What interdisciplinary approaches address challenges in applying this compound to biomaterial formulations?

Collaborate with biophysicists to assess biocompatibility via cell viability assays (e.g., MTT tests) and surface plasmon resonance (SPR) for interaction studies. Tailor solvent properties using QSAR models to balance hydrophobicity and toxicity. Publish full protocols in open-access repositories to facilitate replication .

Methodological Considerations

- Data Presentation : Tabulate physicochemical properties (Table 1) and synthetic yields (Table 2) in main manuscripts, with raw datasets in supplementary files .

- Ethical Standards : Disclose conflicts of interest in catalyst sourcing and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

- Contradiction Analysis : Apply TRIZ principles to map technical contradictions (e.g., purity vs. yield) and prioritize solutions using contradiction matrices .

Table 1 : Key Physicochemical Properties of this compound

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Boiling Point (°C) | GC | 184–186 | |

| Density (g/cm³) | Pycnometry | 0.833 | |

| Solubility in Water | Shake-flask method | 0.1 g/L (25°C) |

Table 2 : Synthetic Optimization Parameters for this compound

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Raney Nickel | 120 | 78 | 95 | |

| Pd/C | 100 | 85 | 97 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.